molecular formula C12H19NO B13256459 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol

2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13256459
M. Wt: 193.28 g/mol
InChI Key: CCVAWVAUPHLPEG-UHFFFAOYSA-N
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Description

2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO It is a derivative of ethanolamine, where the amino group is substituted with a 4-ethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-ethylbenzylamine with an appropriate epoxide or halohydrin. One common method is the reaction of 4-ethylbenzylamine with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.

    Reduction: The major products are secondary or tertiary amines.

    Substitution: The major products are halides or esters, depending on the substituent introduced.

Scientific Research Applications

2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

2-{[(4-Ethylphenyl)methyl]amino}propan-1-ol can be compared with other similar compounds, such as:

    2-{[(4-Methylphenyl)methyl]amino}propan-1-ol: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.

    2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol: The presence of a chlorine atom can significantly alter the compound’s chemical properties and interactions with biological targets.

    2-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol: The methoxy group can influence the compound’s solubility and reactivity.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of this class of compounds.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(4-ethylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C12H19NO/c1-3-11-4-6-12(7-5-11)8-13-10(2)9-14/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

CCVAWVAUPHLPEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(C)CO

Origin of Product

United States

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